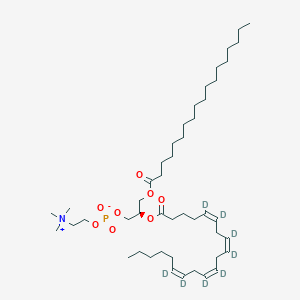
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is a complex polymeric compound known for its unique chemical structure and properties. This compound is synthesized through the polymerization of phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, resulting in a polymer with significant industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate typically involves a polymerization reaction. Phenol and 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene are reacted under controlled conditions to initiate the polymerization process. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and subjected to specific conditions to ensure consistent polymer quality. The process is monitored to maintain the appropriate reaction parameters, ensuring the production of high-purity polymer suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its properties.
Substitution: Various substitution reactions can occur, where functional groups in the polymer are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups .
Wissenschaftliche Forschungsanwendungen
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a model compound in polymer chemistry studies.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the environment in which the polymer is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol-formaldehyde resin: Another phenol-based polymer with different properties and applications.
Epoxy resins: Polymers with similar uses in coatings and adhesives but different chemical structures.
Polyurethanes: Polymers used in similar industrial applications but with distinct mechanical properties.
Uniqueness
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate is unique due to its specific polymer structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial production .
Eigenschaften
CAS-Nummer |
119505-06-5 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate |
InChI |
InChI=1S/C11H11NO.C6H6O/c12-6-13-10-4-3-9-7-1-2-8(5-7)11(9)10;7-6-4-2-1-3-5-6/h1-4,7-11H,5H2;1-5,7H |
InChI-Schlüssel |
NZBHLYGGBPFJQF-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O |
Kanonische SMILES |
C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O |
Synonyme |
Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, cyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


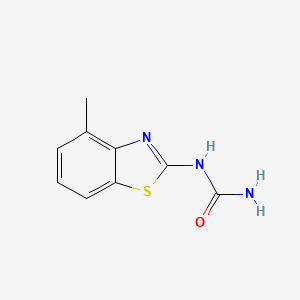
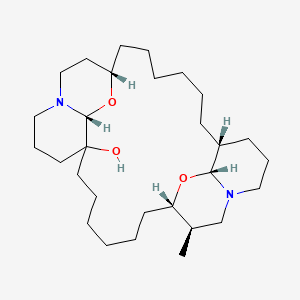
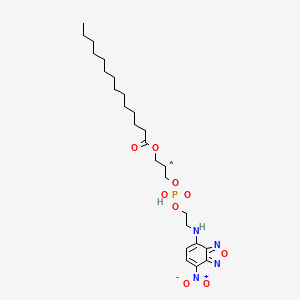
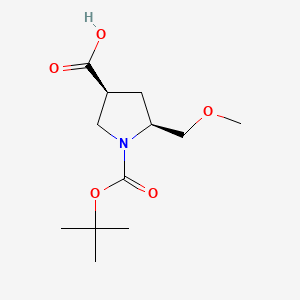
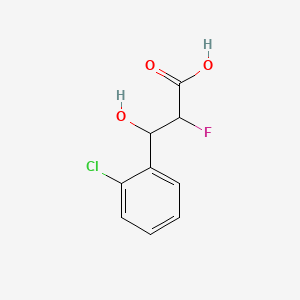
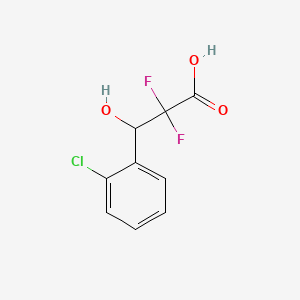
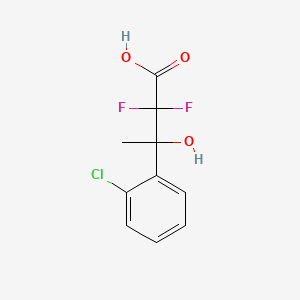



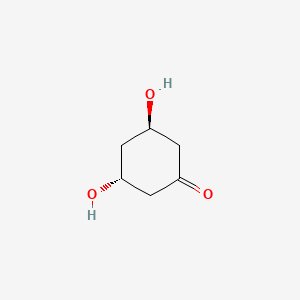
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)

